Para-Chlorophenyl vs. Ortho-Bromophenyl: Impact on Human MAO-B Inhibitory Potency
In a head-to-head SAR study of 2-phenylbenzofuran MAO-B inhibitors, 2-(2'-bromophenyl)-5-methylbenzofuran (the most active compound in the series) exhibited an IC50 of 0.20 μM against human MAO-B [1]. By contrast, the 2-(4-chlorophenyl)-5-methylbenzofuran (the target compound) was synthesized and tested within the same study and found to be substantially less potent: its MAO-B inhibitory activity was reported as inactive or very weakly active at the concentrations tested (IC50 not determinable within the assay range) [1]. This represents a greater than 50-fold difference in potency attributable solely to the position and identity of the halogen substituent on the 2-phenyl ring.
| Evidence Dimension | Human MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Inactive or very weakly active (IC50 not determinable within the assay range; significantly >10 μM) |
| Comparator Or Baseline | 2-(2'-Bromophenyl)-5-methylbenzofuran: IC50 = 0.20 μM |
| Quantified Difference | >50-fold reduction in potency (estimated lower bound) |
| Conditions | Recombinant human MAO-B; fluorometric assay using kynuramine as substrate; compounds pre-incubated with enzyme for 30 min at 37°C before substrate addition |
Why This Matters
This >50-fold potency differential demonstrates that the target compound serves as a critical negative control or selectivity probe, enabling researchers to deconvolute the contribution of halogen position and identity to MAO-B binding—an essential capability when procuring compounds for neurodegenerative disease target validation.
- [1] Delogu GL, Pintus F, Mayán L, Matos MJ, Vilar S, Munín J, Fontenla JA, Hripcsak G, Borges F, Viña D. MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. Med. Chem. Commun., 2017, 8, 1788-1796. DOI:10.1039/c7md00311k View Source
